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molecular formula C9H12N2O4S B8335094 5-(N-ethylsulfamoyl)-anthranilic acid

5-(N-ethylsulfamoyl)-anthranilic acid

Cat. No. B8335094
M. Wt: 244.27 g/mol
InChI Key: NXRNFGDZSNRWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04505913

Procedure details

5-(N-Ethylsulfamoyl)-isatoic anhydride, which is to be used as the starting material, can be obtained, for example, in a manner analogous to that described in Example 1, using 2-chloro-5-chlorosulfonyl-benzoic acid as the starting material, the product being obtained via 5-(N-ethylsulfamoyl)-2-chloro-benzoic acid with a melting point of 186°-190° and 5-(N-ethylsulfamoyl)-anthranilic acid with a melting point of 190°-192°; the product melts at 253°-255°.
Name
5-(N-Ethylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][S:4]([C:7]1[CH:18]=[C:11]2[C:12]([O:14]C(=O)[NH:16][C:10]2=[CH:9][CH:8]=1)=[O:13])(=[O:6])=[O:5])[CH3:2].[Cl:19]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[CH2:1]([NH:3][S:4]([C:7]1[CH:8]=[CH:9][C:10]([Cl:19])=[C:11]([CH:18]=1)[C:12]([OH:14])=[O:13])(=[O:6])=[O:5])[CH3:2].[CH2:1]([NH:3][S:4]([C:7]1[CH:18]=[C:11]([C:12]([OH:14])=[O:13])[C:10]([NH2:16])=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:2]

Inputs

Step One
Name
5-(N-Ethylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)Cl
Name
Type
product
Smiles
C(C)NS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04505913

Procedure details

5-(N-Ethylsulfamoyl)-isatoic anhydride, which is to be used as the starting material, can be obtained, for example, in a manner analogous to that described in Example 1, using 2-chloro-5-chlorosulfonyl-benzoic acid as the starting material, the product being obtained via 5-(N-ethylsulfamoyl)-2-chloro-benzoic acid with a melting point of 186°-190° and 5-(N-ethylsulfamoyl)-anthranilic acid with a melting point of 190°-192°; the product melts at 253°-255°.
Name
5-(N-Ethylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][S:4]([C:7]1[CH:18]=[C:11]2[C:12]([O:14]C(=O)[NH:16][C:10]2=[CH:9][CH:8]=1)=[O:13])(=[O:6])=[O:5])[CH3:2].[Cl:19]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[CH2:1]([NH:3][S:4]([C:7]1[CH:8]=[CH:9][C:10]([Cl:19])=[C:11]([CH:18]=1)[C:12]([OH:14])=[O:13])(=[O:6])=[O:5])[CH3:2].[CH2:1]([NH:3][S:4]([C:7]1[CH:18]=[C:11]([C:12]([OH:14])=[O:13])[C:10]([NH2:16])=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:2]

Inputs

Step One
Name
5-(N-Ethylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)Cl
Name
Type
product
Smiles
C(C)NS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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